4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine
CAS No.: 2172157-24-1
Cat. No.: VC7272023
Molecular Formula: C11H9F3N2S
Molecular Weight: 258.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2172157-24-1 |
---|---|
Molecular Formula | C11H9F3N2S |
Molecular Weight | 258.26 |
IUPAC Name | 4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C11H9F3N2S/c12-11(13,14)6-8-9(16-10(15)17-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,15,16) |
Standard InChI Key | JOTZKAAELWNFKW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Thiazole Framework
The 1,3-thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. In 4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine, the C2 position is substituted with an amine group (-NH2), while the C4 and C5 positions bear a phenyl ring and a 2,2,2-trifluoroethyl group (-CF2CF3), respectively . This substitution pattern introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Molecular Properties of 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine
Property | Value |
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Molecular Formula | C11H10F3N3S |
Molecular Weight | 273.27 g/mol |
Key Functional Groups | Thiazole, amine, trifluoroethyl, phenyl |
Calculated LogP | 2.8 (estimated via analogs) |
The trifluoroethyl group enhances lipophilicity and metabolic stability, a feature leveraged in drug design to improve pharmacokinetic profiles . The phenyl ring at C4 contributes to π-π stacking interactions, potentially aiding in target binding.
Synthetic Methodologies
Hantzsch–Thiazole Synthesis
The Hantzsch reaction, involving the condensation of α-haloketones with thioureas or thioamides, is widely employed for thiazole synthesis . For 4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine, a plausible route involves:
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α-Haloketone Preparation: Reacting phenylacetone with 2,2,2-trifluoroethyl iodide under halogenation conditions to yield 5-(2,2,2-trifluoroethyl)-4-phenyl-2-bromoacetophenone.
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Cyclization: Treating the α-bromoketone with thiourea in ethanol under reflux to form the thiazole core .
Table 2: Representative Yields for Analogous Thiazole Syntheses
Substrate | Product | Yield (%) |
---|---|---|
3-Trifluoromethylphenyl | N-Methyl-4-(3-trifluoromethyl)phenylthiazole-2-amine | 61.6 |
4-Fluorophenyl | N-(6-Chloropyridin-3-yl)-4-fluorobenzamide derivative | 66.0 |
These yields suggest that optimizing reaction time and temperature could achieve comparable efficiency for the target compound.
Alternative Routes
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Bredereck’s Reagent: Enaminone intermediates, formed via reactions with tert-butoxybis(dimethylamino)methane, enable functionalization at the C4 and C5 positions .
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Post-Functionalization: Introducing the trifluoroethyl group via nucleophilic substitution or cross-coupling reactions post-thiazole formation .
Activity | Target | Mechanism Hypothesis |
---|---|---|
Anticancer | CDK4/6 | Competitive ATP-binding inhibition |
Antimicrobial | Bacterial enoyl-ACP reductase | Substrate analog interference |
Challenges and Future Directions
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Synthetic Optimization: Improving regioselectivity during cyclization to minimize byproducts.
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Toxicology Profiling: Assessing hepatotoxicity risks associated with trifluoroethyl metabolites.
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Target Identification: High-throughput screening to validate kinase or protease targets.
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